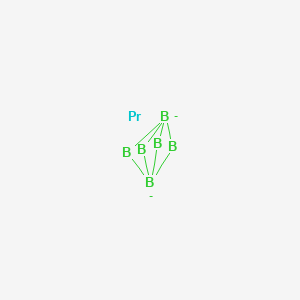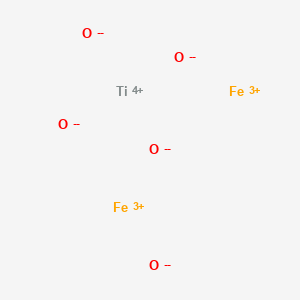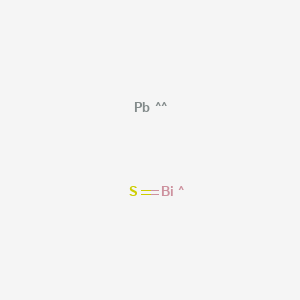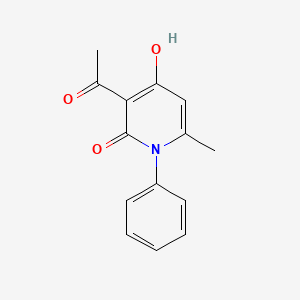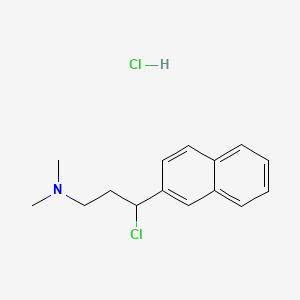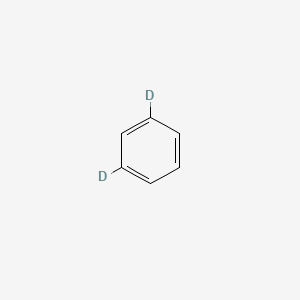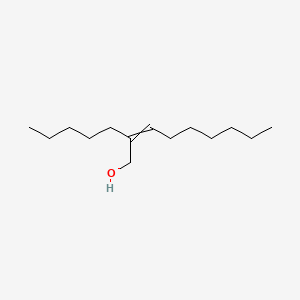![molecular formula C30H46O5 B577257 (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one CAS No. 13855-03-3](/img/structure/B577257.png)
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is a naturally occurring compound with the molecular formula C30H46O5 . It is known for its complex structure and significant biological activities. The compound is classified as a lanostane-type triterpenoid and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Lanostane Skeleton: This involves cyclization reactions to form the core structure.
Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through oxidation and reduction reactions.
Lactonization: Formation of the γ-lactone ring, which is a characteristic feature of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as certain fungi or plants. The extraction process includes:
Cultivation of Source Organisms: Growing the fungi or plants under controlled conditions.
Extraction: Using solvents to extract the compound from the biomass.
Purification: Employing techniques like chromatography to purify this compound from other components.
Chemical Reactions Analysis
Types of Reactions: (2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to ketones.
Reduction: Conversion of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated derivatives, ketones, and substituted lanostane derivatives.
Scientific Research Applications
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one exerts its effects through multiple mechanisms, including:
Comparison with Similar Compounds
(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Griseofulvin: Another triterpenoid with anti-fungal properties.
Lanosterol: A precursor in the biosynthesis of steroids.
Betulinic Acid: Known for its anti-cancer properties.
This compound stands out due to its specific inhibition of peroxiredoxin 1 and glutaredoxin 3, which are not commonly targeted by other similar compounds .
Properties
CAS No. |
13855-03-3 |
|---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.693 |
InChI |
InChI=1S/C30H46O5/c1-18(2)8-11-23(32)28(7)30(34)17-16-27(6)20-9-10-21-25(3,4)22(31)13-14-26(21,5)19(20)12-15-29(27,30)24(33)35-28/h9,12,18,21-23,31-32,34H,8,10-11,13-17H2,1-7H3/t21-,22-,23?,26+,27-,28-,29+,30-/m0/s1 |
InChI Key |
KUPRFGZRDQGGDP-WZQDHZQCSA-N |
SMILES |
CC(C)CCC(C1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


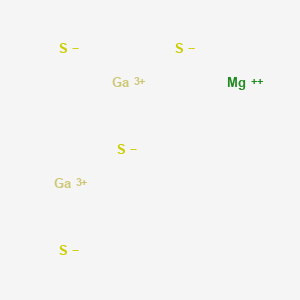
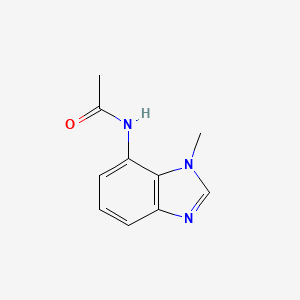
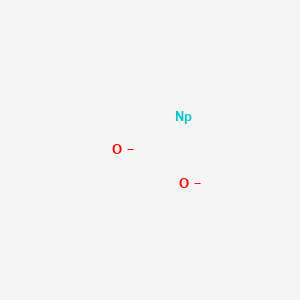

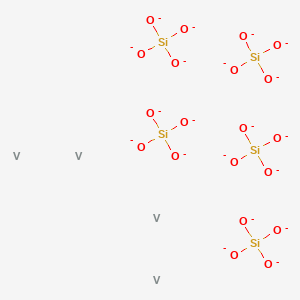
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
